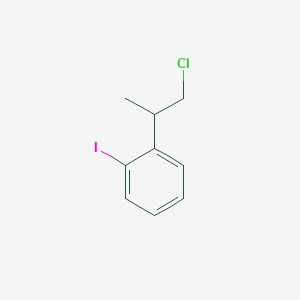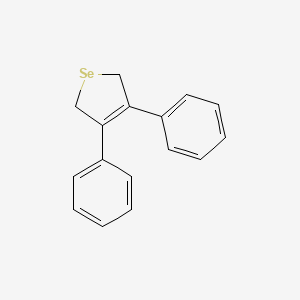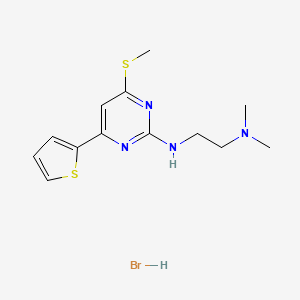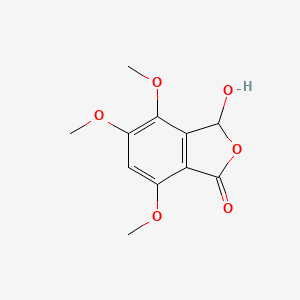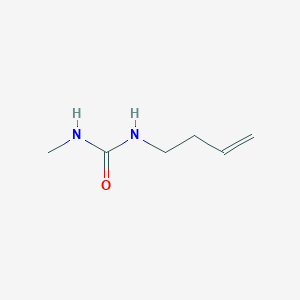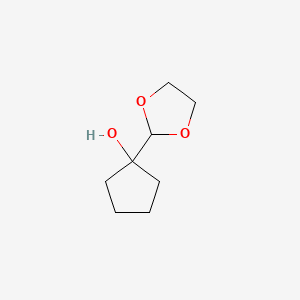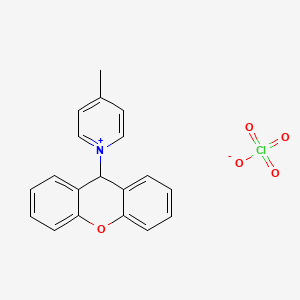
5-Bromo-5'-ethenyl-2,2'-bithiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-5’-ethenyl-2,2’-bithiophene is a brominated derivative of bithiophene, a compound consisting of two thiophene rings Thiophenes are sulfur-containing heterocycles that are widely used in organic electronics due to their excellent electronic properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the use of N-bromosuccinimide (NBS) in the presence of a catalyst to achieve selective bromination . The ethenyl group can be introduced through a Heck coupling reaction using palladium catalysts .
Industrial Production Methods
Industrial production of 5-Bromo-5’-ethenyl-2,2’-bithiophene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-5’-ethenyl-2,2’-bithiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.
Coupling Reactions: The ethenyl group can participate in coupling reactions such as Heck and Suzuki couplings.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Used for Heck and Suzuki coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
Substituted Bithiophenes: Through substitution reactions.
Coupled Products: Through Heck and Suzuki couplings, leading to extended conjugated systems.
Wissenschaftliche Forschungsanwendungen
5-Bromo-5’-ethenyl-2,2’-bithiophene has a wide range of applications in scientific research:
Organic Electronics: Used in the development of organic semiconductors and conductive polymers.
Photovoltaic Cells: Incorporated into materials for solar cells due to its excellent electronic properties.
Sensors: Utilized in chemical and biological sensors for detecting various analytes.
Medicinal Chemistry: Explored for its potential in drug development and as a building block for bioactive compounds.
Wirkmechanismus
The mechanism of action of 5-Bromo-5’-ethenyl-2,2’-bithiophene involves its interaction with molecular targets through its electronic properties. The bromine atom and ethenyl group enhance its reactivity, allowing it to participate in various chemical reactions. The compound can interact with electron-rich or electron-deficient species, making it versatile in different applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2,2’-bithiophene: Lacks the ethenyl group, making it less reactive in certain coupling reactions.
5-Ethenyl-2,2’-bithiophene: Lacks the bromine atom, reducing its versatility in substitution reactions.
Uniqueness
This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs .
Eigenschaften
CAS-Nummer |
110046-62-3 |
|---|---|
Molekularformel |
C10H7BrS2 |
Molekulargewicht |
271.2 g/mol |
IUPAC-Name |
2-bromo-5-(5-ethenylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C10H7BrS2/c1-2-7-3-4-8(12-7)9-5-6-10(11)13-9/h2-6H,1H2 |
InChI-Schlüssel |
FCGGMMQCKVKHQB-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC=C(S1)C2=CC=C(S2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-Ethylhexyl)[(2-ethylhexyl)oxy]oxophosphanium](/img/structure/B14309161.png)
![3-[Bis(methylsulfanyl)methylidene]hex-5-en-2-one](/img/structure/B14309167.png)
![1-Bromo-4-[(4-chlorophenyl)disulfanyl]benzene](/img/structure/B14309170.png)
